1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-(1-ethyl-3-methylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N4O2/c1-3-14-6-4-5-11(2,8-14)15-7-9(10(16)17)12-13-15/h7H,3-6,8H2,1-2H3,(H,16,17) |
InChI Key |
ULLNPMBMHZEKKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)(C)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Steps and Conditions
-
Piperidine Precursor Preparation :
The synthesis begins with 3-methylpiperidine, which undergoes ethylation at the nitrogen atom using ethyl bromide or iodide in the presence of a base such as potassium carbonate. This step yields 1-ethyl-3-methylpiperidine. -
Azide Formation :
The piperidine derivative is functionalized with an azide group via nucleophilic substitution. For example, treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C introduces the azide moiety. -
Cycloaddition with Propiolic Acid :
The azide reacts with ethyl propiolate under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a tert-butanol/water mixture. This step forms the triazole ring and installs the carboxylic acid ester. -
Ester Hydrolysis :
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, typically under reflux conditions.
Key Parameters
-
Temperature : Cycloaddition proceeds optimally at 25–50°C.
-
Catalyst Loading : A 10 mol% Cu(I) catalyst ensures >90% conversion.
-
Yield : Reported yields for the final hydrolysis step range from 75–85%.
Improved Industrial Synthesis Method
A patented method addresses limitations of traditional approaches, such as costly raw materials (e.g., propiolic acid esters) and hazardous reagents (e.g., sodium azide). This two-step process prioritizes scalability and safety.
Stepwise Procedure
-
Bromination and Grignard Reaction :
-
Starting Material : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (METHF).
-
Grignard Addition : Isopropylmagnesium chloride (i-PrMgCl) is added at −78°C to 0°C, followed by hydrochloric acid to quench the reaction. This step selectively removes one bromine atom, yielding 1-substituted-4-bromo-1H-1,2,3-triazole.
-
-
Methylation and Separation :
-
The intermediate is treated with methyl iodide and an organic base (e.g., triethylamine) in a THF/DMF solvent system at 0–80°C for 5–48 hours.
-
Post-reaction, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to isolate the methyl ester, while the aqueous layer is acidified to precipitate the carboxylic acid.
-
Advantages Over Traditional Methods
-
Cost Efficiency : Eliminates expensive propiolic acid derivatives.
-
Safety : Avoids explosive sodium azide.
-
Scalability : Continuous flow reactors enable kilogram-scale production.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- This behavior influences reactivity and stability, as decarboxylation occurs at 175°C in the open form .
- Substituent Effects : Bulky groups (e.g., 3-ethyloxetan-3-yl) improve metabolic stability, while electron-withdrawing groups (e.g., CF₃) enhance antitumor activity . The target compound’s piperidine substituents may balance lipophilicity and solubility.
- Synthesis: Most analogs employ azide-based cycloadditions or β-ketoester reactions.
Pharmacological Activity Comparisons
Key Observations :
- Antitumor Potency : The 4-chlorophenyl-CF₃ analog shows superior activity against lung cancer cells, likely due to enhanced target affinity from the trifluoromethyl group . The target compound’s piperidine substituents may modulate selectivity for neurological or metabolic targets.
- Antibacterial Activity: The 2-aminophenyl derivative’s activity underscores the role of aromatic amine groups in disrupting bacterial membranes or enzymes .
Physicochemical and Crystallographic Comparisons
- Tautomerism : The 4-ethoxyphenyl analog exists as 80% open-chain carboxylic acid and 20% cyclic hemiacetal in solution, confirmed via ¹H NMR . Similar studies for the target compound are needed to assess tautomeric preferences.
- Crystal Packing: The 2-aminophenyl derivative adopts a kink-like structure with perpendicular aromatic rings, while pyridyl analogs (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-triazole-4-carboxylate) exhibit planar hydrogen-bonded networks . The piperidine ring in the target compound may introduce unique packing motifs.
Biological Activity
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a triazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molecular Weight : 238.29 g/mol
- CAS Number : 1707609-27-5
The compound's structure contributes to its biological activity through various mechanisms of action involving enzyme inhibition and receptor interaction.
Biological Activity Overview
The biological activity of 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been explored in several studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives similar to 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| Triazole Derivative 2 | MCF-7 | 2.7 | Arrests cell cycle at G1 phase |
| Triazole Derivative 3 | PC3 | 0.6 | Induces ferroptosis via mitochondrial pathway |
These findings suggest that the triazole moiety enhances the cytotoxicity of the compounds against cancer cells while sparing normal cells from toxicity .
Antimicrobial Activity
The triazole ring is also known for its antimicrobial properties. Preliminary studies indicate that 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid may inhibit certain microbial enzymes and receptors involved in pathogenic processes. This activity is crucial for developing new antimicrobial agents .
The mechanisms by which 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects include:
Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation and survival.
Receptor Interaction : It has been suggested that the compound interacts with various biological receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole-containing compounds similar to 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid:
Study 1: Anticancer Potential
A study evaluated a series of triazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications to the piperidine moiety could enhance potency against specific cancer types while reducing side effects on normal cells .
Study 2: Antimicrobial Efficacy
In another investigation, a related compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the carboxylic acid group in facilitating interactions with microbial targets .
Q & A
(Basic) What are the established synthetic methodologies for 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves:
- Multicomponent Reactions (MCRs): Efficiently combines piperidine and triazole scaffolds in a single step, minimizing intermediate isolation .
- Azide-Alkyne Cycloaddition (CuAAC): A regioselective method to form the 1,2,3-triazole core under copper catalysis. Reaction temperature (60–80°C) and solvent (DMSO/H2O mixtures) critically affect regiochemistry and yield .
- Microwave-Assisted Synthesis: Accelerates reaction kinetics (e.g., reducing time from 24h to 30 minutes) while maintaining >85% purity, as observed in analogous triazole derivatives .
Key Considerations:
- Purification: Reverse-phase HPLC or recrystallization (using ethanol/water) improves purity (>98%) but may reduce yield due to polar carboxylic acid group solubility issues .
- Catalyst Loading: Excess copper in CuAAC can lead to byproducts; catalytic systems (e.g., CuI/Et3N) optimize efficiency .
(Basic) How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?
Answer:
- <sup>1</sup>H NMR:
- <sup>13</sup>C NMR: Carboxylic acid carbon at δ 165–170 ppm; triazole carbons at δ 125–145 ppm .
- HRMS: Exact mass (C12H19N5O2) should match theoretical molecular weight (279.15 g/mol) with <2 ppm error .
Validation: Compare spectral data with synthesized analogs (e.g., ethyl ester derivatives) to confirm regiochemistry and substituent positions .
(Advanced) What strategies optimize synthesis scalability for preclinical studies?
Answer:
- Flow Chemistry: Continuous-flow reactors enhance reproducibility for CuAAC by maintaining precise temperature and mixing ratios, reducing batch variability .
- Microwave Scaling: Parallel microwave reactors (e.g., 10–100 mmol scale) improve throughput while retaining efficiency, as demonstrated for triazole-carboxylic acid derivatives .
- Solvent Selection: Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify waste management without compromising yield .
Challenges:
(Advanced) How should researchers resolve discrepancies in biological activity data across assays?
Answer:
- Assay Validation:
- Data Normalization: Account for cell line variability (e.g., prostate vs. breast cancer models) by expressing activity as fold-change relative to baseline .
- Metabolic Stability: Test compound stability in cell culture media (e.g., DMEM + 10% FBS) to rule out false negatives due to degradation .
(Basic) What safety protocols are critical when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- First Aid:
- Waste Disposal: Neutralize carboxylic acid with 10% NaOH before incineration to prevent environmental release .
Documentation: Maintain SDS records (e.g., CAS-specific hazards) and train personnel on GHS protocols .
(Advanced) How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding to mTOR kinase domain (PDB: 4JSV). Prioritize derivatives with hydrogen bonds to Val2240 and hydrophobic interactions with Trp2239 .
- QSAR Models: Correlate logP values (calculated via ChemAxon) with cytotoxicity (IC50) to balance solubility and membrane permeability .
- ADMET Prediction: SwissADME predicts BBB penetration (low) and CYP3A4 inhibition (moderate), guiding lead optimization for CNS-excluded applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
